5,7-Dichloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine
Overview
Description
5,7-Dichloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine (PP) derivatives . These are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and have attracted attention in material science due to their significant photophysical properties .
Synthesis Analysis
The synthesis of 5,7-dichloro-2-hetarylpyrazolo[1,5-a]pyrimidine has been developed by Yamagami and co-workers. The method involves a cyclocondensation reaction of the 5-amino-3-hetarylpyrazole with malonic acid .
Molecular Structure Analysis
The molecular formula of 5,7-Dichloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine is C8H7Cl2N3 . The average mass is 216.067 Da and the monoisotopic mass is 215.001709 Da .
Chemical Reactions Analysis
The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .
Scientific Research Applications
Drug Design
The pyrazolo[1,5-a]pyrimidine moiety, which is a part of the “5,7-Dichloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine” structure, is widely used in the design of small molecules with diverse biological activity . It can be found in the structure of drugs such as indiplon, zaleplon, presatovir, dinaciclib, and anagliptin .
Antifungal Activity
Pyrimidine scaffolds, similar to the one in “5,7-Dichloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine”, have been developed and screened for their in vitro antifungal activity . They have shown effectiveness against species of fungi like Aspergillus ochraceus, Penicillium chrysogenum, Aspergillus fleavus, and Candida albicans .
PET Imaging
The pyrazolo[1,5-a]pyrimidine structure is also found in alternative TSPO ligands, which have been labeled for PET imaging . This makes “5,7-Dichloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine” potentially useful in the field of medical imaging .
Chemical Analysis
“5,7-Dichloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . These techniques allow for the detailed study of its chemical properties and behavior .
Custom Synthesis
Companies offer custom synthesis of "5,7-Dichloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine" . This allows researchers to obtain the compound in the specific form they need for their experiments .
properties
IUPAC Name |
5,7-dichloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2N3/c1-4-5(2)12-13-7(10)3-6(9)11-8(4)13/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIZYVKRMWDBIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2N=C(C=C(N2N=C1C)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dichloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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